N'-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide
Description
O~1~-[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]-4-NITRO-1-BENZENECARBOHYDROXIMAMIDE is a complex organic compound that features a pyrazole ring and a nitrobenzene moiety
Properties
Molecular Formula |
C12H11N5O4 |
|---|---|
Molecular Weight |
289.25 g/mol |
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C12H11N5O4/c1-16-7-9(6-14-16)12(18)21-15-11(13)8-2-4-10(5-3-8)17(19)20/h2-7H,1H3,(H2,13,15) |
InChI Key |
XFMLVAVWVXZAFN-UHFFFAOYSA-N |
Isomeric SMILES |
CN1C=C(C=N1)C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]-4-NITRO-1-BENZENECARBOHYDROXIMAMIDE typically involves multiple steps. One common route starts with the preparation of 1-methyl-1H-pyrazole-4-carboxylic acid, which is then converted into its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with 4-nitrobenzohydroxamic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
O~1~-[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]-4-NITRO-1-BENZENECARBOHYDROXIMAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O~1~-[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]-4-NITRO-1-BENZENECARBOHYDROXIMAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of O1-[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]-4-NITRO-1-BENZENECARBOHYDROXIMAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-carboxylic acid: A precursor in the synthesis of the target compound.
4-Nitrobenzohydroxamic acid: Another precursor used in the synthesis.
1-Methyl-1H-pyrazole-4-carboxamide: A structurally similar compound with different functional groups.
Uniqueness
O~1~-[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]-4-NITRO-1-BENZENECARBOHYDROXIMAMIDE is unique due to its combination of a pyrazole ring and a nitrobenzene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
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